molecular formula C12H13BrFNO2 B7974656 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide

Cat. No.: B7974656
M. Wt: 302.14 g/mol
InChI Key: HAUCZZUJGJNTGA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on a phenoxy group, along with a cyclopropyl and methyl group attached to an acetamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenol derivative to obtain 3-bromo-4-fluorophenol.

    Etherification: The 3-bromo-4-fluorophenol is then reacted with an appropriate alkylating agent to form 2-(3-bromo-4-fluorophenoxy)acetate.

    Amidation: The final step involves the amidation of the ester with N-cyclopropyl-N-methylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide moiety.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenoxy group can form strong interactions with target proteins, while the cyclopropyl and methyl groups can enhance the compound’s binding affinity and selectivity. The acetamide moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler aryl halide with similar bromine and fluorine substitutions.

    2-(3-Bromo-4-fluorophenoxy)propanoic acid: A related compound with a propanoic acid moiety instead of an acetamide group.

Uniqueness

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide is unique due to its combination of bromine, fluorine, cyclopropyl, and acetamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-15(8-2-3-8)12(16)7-17-9-4-5-11(14)10(13)6-9/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUCZZUJGJNTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)COC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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